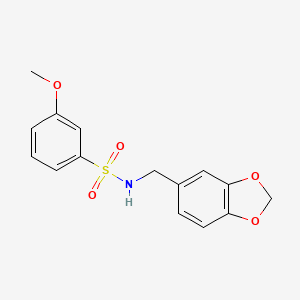

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They are part of a larger group of compounds known as benzodioxoles .

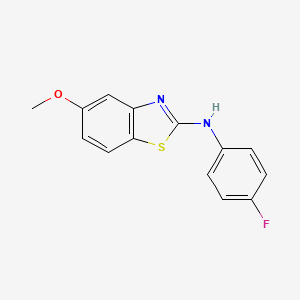

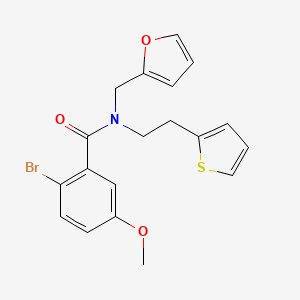

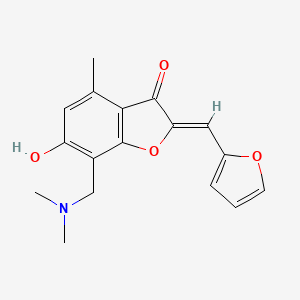

Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzodioxole ring and various functional groups . The exact structure of “N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “this compound”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of “this compound”.Wissenschaftliche Forschungsanwendungen

Photosensitizers for Photodynamic Therapy

A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting excellent fluorescence properties and high singlet oxygen quantum yields. These characteristics make them potent Type II photosensitizers, suitable for cancer treatment via photodynamic therapy. Their efficient photodegradation and singlet oxygen generation capabilities suggest a promising application in medical treatments that require targeted cellular destruction while minimizing harm to surrounding healthy tissues Pişkin, Canpolat, & Öztürk, 2020.

Antitumor Agents

Owa et al. (2002) evaluated sulfonamide-based libraries against a panel of 39 human cancer cell lines, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including variations of N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, disrupt tubulin polymerization or modulate the cell cycle, demonstrating significant antiproliferative activity and potential as cancer therapeutics Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002.

Bacterial Biofilm Inhibition

Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating significant inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis. These findings highlight the potential of such compounds in addressing bacterial infections, particularly those resistant to conventional treatments due to biofilm formation Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(8-12)22(17,18)16-9-11-5-6-14-15(7-11)21-10-20-14/h2-8,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHXJUSUJDPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2655837.png)

![2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2655840.png)

![4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2655843.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2655848.png)

![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)